molecular formula C15H24N2O3S B2695121 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 873679-93-7

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No. B2695121
CAS RN: 873679-93-7
M. Wt: 312.43
InChI Key: RFTWWHCYMITXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as EMD 57033, is a chemical compound widely used in scientific research. It belongs to the class of sulfonylpiperazine derivatives and has shown promising results in various studies.

Mechanism of Action

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 exerts its effects by binding to the catalytic domain of PKC and inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets and a disruption of cellular signaling pathways. 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been shown to selectively inhibit the activity of certain isoforms of PKC, such as PKCα and PKCβ, while having little effect on others.
Biochemical and Physiological Effects:
1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been shown to have a wide range of biochemical and physiological effects. In pancreatic β-cells, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been shown to increase insulin secretion by inhibiting the activity of PKCα and PKCβ, which are known to negatively regulate insulin secretion. In neuronal cells, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been shown to enhance synaptic plasticity and improve memory by inhibiting the activity of PKCγ. In cancer cells, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been shown to inhibit cell growth and induce apoptosis by inhibiting the activity of PKCε.

Advantages and Limitations for Lab Experiments

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has also been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033. Another direction is the investigation of the therapeutic potential of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Finally, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 could be used as a tool to study the role of PKC in the development and progression of various diseases.

Synthesis Methods

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 can be synthesized using a multistep reaction process. The first step involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product. The purity and yield of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 can be improved by using different solvents and reaction conditions.

Scientific Research Applications

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in multiple cellular signaling pathways. 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has also been used to investigate the role of PKC in insulin secretion, neuronal function, and cancer cell growth. In addition, 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine 57033 has been used as a potential therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.

properties

IUPAC Name

1-ethyl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-16-6-8-17(9-7-16)21(18,19)15-11-14(20-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWWHCYMITXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

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